2-Amino-2-(3-fluoro-4-methylphenyl)acetonitrile
CAS No.:
Cat. No.: VC17440415
Molecular Formula: C9H9FN2
Molecular Weight: 164.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H9FN2 |
---|---|
Molecular Weight | 164.18 g/mol |
IUPAC Name | 2-amino-2-(3-fluoro-4-methylphenyl)acetonitrile |
Standard InChI | InChI=1S/C9H9FN2/c1-6-2-3-7(4-8(6)10)9(12)5-11/h2-4,9H,12H2,1H3 |
Standard InChI Key | WSDTYENBHUVMGB-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C=C(C=C1)C(C#N)N)F |
Introduction
Chemical and Physical Properties
Molecular Characteristics
The compound’s molecular architecture is defined by the following parameters:
Property | Value | Source |
---|---|---|
Molecular Formula | Chemsrc | |
Molecular Weight | 164.18 g/mol | Chemsrc |
CAS Number | 1339080-82-8 | Chemsrc |
IUPAC Name | 2-Amino-2-(3-fluoro-4-methylphenyl)acetonitrile | Chemsrc |
Notably, experimental data for physical properties such as melting point, boiling point, and density remain unreported in publicly accessible literature.
Spectroscopic Features
Though specific spectral data (e.g., , , IR) for this compound are unavailable, analogous fluorinated nitriles exhibit characteristic signals:
-
Nitrile Group: Strong IR absorption near 2240 cm.
-
Aromatic Protons: signals in the 6.8–7.5 ppm range, split by ortho-fluorine coupling .
Synthesis and Manufacturing
Synthetic Pathways
Strecker Synthesis
A potential route involves the Strecker reaction, where 3-fluoro-4-methylbenzaldehyde reacts with ammonium cyanide in the presence of a catalyst:
This method typically requires acidic or basic conditions and yields racemic mixtures .
Nucleophilic Substitution
Alternative pathways may utilize halogenated precursors. For example, 3-fluoro-4-methylbromobenzene could undergo nucleophilic substitution with cyanide ions, followed by amination:
Industrial Scalability
Industrial production would require optimization of reaction parameters (temperature, solvent, catalyst) to maximize yield and purity. Continuous-flow reactors might mitigate risks associated with exothermic nitrile formation .
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